2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-3-methoxyphenylboronic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The boronic acid moiety can be introduced through various methods, including the reaction of an aryl halide with a boronic acid derivative under Suzuki coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Phenols.
Reduction: Deprotected amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-3-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules . The Boc group provides stability and protection during synthetic transformations, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxycarbonylamino)-3-hydroxyphenylboronic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Tert-butoxycarbonylamino)-3-fluorophenylboronic acid: Contains a fluorine atom instead of a methoxy group.
Uniqueness
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H18BNO5 |
---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-10-8(13(16)17)6-5-7-9(10)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
InChI Key |
XXGDNBUDPANMAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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